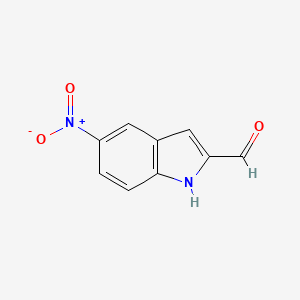

5-Nitro-1H-indole-2-carbaldehyde

Description

5-Nitro-1H-indole-3-carbaldehyde (CAS 6625-96-3) is a nitro-substituted indole derivative with a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Key properties include:

- Melting Point: >300°C, indicating high thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding from the nitro and aldehyde groups) .

- Purity: ≥98% (HPLC), suitable for use as an intermediate in organic synthesis .

- Applications: Widely employed in pharmaceutical and agrochemical research for constructing heterocyclic frameworks .

Propriétés

Formule moléculaire |

C9H6N2O3 |

|---|---|

Poids moléculaire |

190.16 g/mol |

Nom IUPAC |

5-nitro-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O3/c12-5-7-3-6-4-8(11(13)14)1-2-9(6)10-7/h1-5,10H |

Clé InChI |

GQBZFTRMWRYAMS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Nitro-1H-indole-2-carbaldehyde serves as a versatile building block in the development of pharmaceuticals. Its derivatives have been studied for their potential antiviral, antibacterial, and anticancer activities.

Antiviral Activity :

Research has indicated that indole derivatives, including those derived from 5-nitro-1H-indole-2-carbaldehyde, exhibit inhibitory effects against HIV integrase. For instance, studies have shown that modifications to the indole structure can enhance binding affinity to the integrase enzyme, which is critical for viral replication . The indole nucleus is known to chelate metal ions in the active site of integrase, which is essential for its function.

Anticancer Properties :

Indole derivatives have also been evaluated for their anticancer properties. Compounds synthesized from 5-nitro-1H-indole-2-carbaldehyde have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Synthetic Methodologies

The synthesis of 5-nitro-1H-indole-2-carbaldehyde and its derivatives involves several chemical reactions that are crucial for developing complex organic molecules.

Synthesis via Tandem Reactions :

A notable method includes a tandem reductive amination reaction that allows for the efficient formation of various substituted indoles. This reaction has been optimized for different substrates to yield high purity and good yields of target compounds .

Reactivity and Functionalization :

The aldehyde functional group in 5-nitro-1H-indole-2-carbaldehyde makes it an excellent candidate for further functionalization. For example, it can undergo nucleophilic additions to form more complex structures that retain biological activity .

Biological Evaluations

The biological evaluations of compounds derived from 5-nitro-1H-indole-2-carbaldehyde focus on their pharmacological properties.

Inhibition Studies :

Recent studies have demonstrated that certain derivatives can inhibit specific biological targets effectively. For instance, one study reported that a derivative exhibited significant inhibition of integrase with an IC50 value of 3.11 μM, highlighting its potential as a lead compound in antiviral drug development .

Pharmacokinetics and Toxicology :

Understanding the pharmacokinetics and potential toxicity of these compounds is essential for their development into therapeutics. Research has indicated variable absorption and metabolism rates among different derivatives, which are critical factors in drug design .

Case Study: Antiviral Activity

| Compound Name | IC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 3.11 | HIV Integrase | |

| Compound B | 12.50 | HIV Reverse Transcriptase |

Case Study: Anticancer Activity

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds are compared based on substituent effects, physicochemical properties, and reactivity:

Data Table: Key Properties of 5-Nitro-1H-indole-3-carbaldehyde and Analogs

Substituent Effects and Reactivity

Nitro vs. Methyl/Phenyl Groups

- Electron-Withdrawing Nitro (C5) : Enhances the acidity of the indole NH proton and stabilizes negative charges in transition states, favoring nucleophilic aromatic substitution (SNAr) reactions . In contrast, methyl (electron-donating) increases hydrophobicity and reduces polarity, as seen in 5-Methyl-1H-indole-3-carbaldehyde .

- Phenyl Substitution (C3) : Introduces steric bulk (e.g., 5-Methyl-3-phenyl-1H-indole-2-carbonitrile), which may hinder reactions at the adjacent carbonitrile group but enhance π-π stacking in crystal lattices .

Aldehyde Position (C3 vs. C4)

Thermal and Solubility Profiles

- High Melting Point : The >300°C mp of 5-Nitro-1H-indole-3-carbaldehyde contrasts sharply with 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (mp ~168°C), highlighting the nitro group’s role in stabilizing crystalline lattices .

- Solubility: Nitro derivatives are typically less soluble in nonpolar solvents than methylated analogs, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Research Findings and Trends

- Electronic Effects : Nitro groups significantly lower the LUMO energy of indole derivatives, making them reactive toward electron-rich partners in cycloadditions .

- Positional Isomerism : Aldehyde position (C3 vs. C4) dictates regioselectivity in Pd-catalyzed couplings, as demonstrated in comparative studies of indole-3- and -4-carbaldehydes .

Méthodes De Préparation

Fischer Indole Synthesis Followed by Reduction-Oxidation

This method adapts the Fischer indole synthesis, leveraging p-nitrophenylhydrazine hydrochloride and ethyl pyruvate to construct the nitroindole core.

Key Steps

-

Condensation :

p-Nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in aqueous ethanol (20–60°C, 20–60 min) to form Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone (91% yield). -

Cyclization :

The hydrazone undergoes Feist-Bénary cyclization in toluene with polyphosphoric acid (85–115°C, 20–60 min), yielding 5-nitroindoline-2-carboxylic acid ethyl ester (65–71% yield). -

Reduction-Oxidation :

Reaction Conditions and Optimization

-

Cyclization Catalyst : Polyphosphoric acid enhances cyclization efficiency, avoiding side reactions.

-

Solvent Choice : Toluene optimizes thermal stability during cyclization.

-

Oxidation Specificity : MnO2 selectively oxidizes primary alcohols to aldehydes without over-oxidizing nitro groups.

Table 1 : Fischer Synthesis Route Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | Ethanol, 25–35°C | 91 | 98 |

| Cyclization | Polyphosphoric acid, toluene | 71 | 97 |

| Reduction (LiAlH4) | THF, 0°C | 85 | 95 |

| Oxidation (MnO2) | Dichloromethane, rt | 87 | 98.5 |

Nitration of Indole-2-carboxylate Ester Followed by Reduction-Oxidation

This route introduces the nitro group post-indole formation, relying on nitration regioselectivity.

Key Steps

Challenges and Solutions

-

Regioselectivity : The electron-withdrawing carboxylate ester directs nitration to position 5.

-

Side Reactions : Controlled nitration temperatures minimize di-nitration.

Table 2 : Nitration Route Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | SOCl2, EtOH | 90 |

| Nitration | HNO3/H2SO4, 0–5°C | 65 |

| Reduction (LiAlH4) | THF, 0°C | 82 |

| Oxidation (MnO2) | CH2Cl2, rt | 78 |

Comparative Analysis of Methods

Yield and Scalability

Functional Group Tolerance

Industrial Applicability

-

Fischer synthesis is preferred for large-scale production due to fewer steps and established protocols.

Experimental Procedures and Optimization

Fischer Indole Synthesis

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 5-Nitro-1H-indole-2-carbaldehyde typically involves formylation and nitration steps. A validated approach (Scheme 2 in ) uses 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors. Key steps include:

- Reagents: Acetic acid (AcOH), sodium acetate, and chloroacetic acid under reflux (3–5 hours).

- Optimization: Adjusting molar ratios (e.g., 1.1 equiv of aldehyde precursor to 1.0 equiv of nucleophile) and reaction time to improve yields.

- Purification: Column chromatography or recrystallization to isolate the product.

For nitration, controlled addition of nitric acid at low temperatures (<5°C) minimizes side reactions. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of 5-Nitro-1H-indole-2-carbaldehyde?

Methodological Answer:

- Purity Assessment: Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm). A purity threshold of >98% is recommended for reproducibility (as per for similar indole derivatives) .

- Structural Confirmation:

- NMR: Compare H and C spectra with literature data. The aldehyde proton typically appears at δ 9.8–10.2 ppm.

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion peaks (expected m/z for CHNO: 190.0378).

- X-ray Crystallography: Use SHELXL () for high-resolution structural determination if crystals are obtainable .

Q. What storage conditions ensure the stability of 5-Nitro-1H-indole-2-carbaldehyde?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent aldehyde oxidation or decomposition (as recommended for indole-4-carboxaldehyde in ) .

- Solubility: Dissolve in dry DMSO or DMF for long-term storage; avoid aqueous solutions to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for 5-Nitro-1H-indole-2-carbaldehyde?

Methodological Answer: Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or tautomerism. To address this:

- Cross-Validation: Use multiple techniques (e.g., X-ray crystallography via SHELX and IR spectroscopy) to confirm the dominant tautomeric form.

- Computational Adjustments: Incorporate solvent models (e.g., PCM for DMSO) in Gaussian or ORCA software to refine predictions.

- Case Study: ’s approach to analyzing paradoxical results in occupational health research can be adapted: iterative hypothesis testing and multi-method triangulation .

Q. What strategies improve the yield of 5-Nitro-1H-indole-2-carbaldehyde in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization:

- Formylation: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C).

- Nitration: Employ mixed acids (HNO/HSO) at 0°C to enhance regioselectivity.

- Byproduct Mitigation: Add urea to quench excess nitric acid post-reaction.

- Yield Data: reports 60–75% yields for analogous indole derivatives under reflux conditions; optimizing stoichiometry and catalysts (e.g., FeCl) may increase this .

Q. How can computational modeling predict the reactivity of 5-Nitro-1H-indole-2-carbaldehyde in nucleophilic addition reactions?

Methodological Answer:

- Software Tools: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate electrophilicity indices and frontier molecular orbitals (FMOs).

- Key Parameters:

- Electrophilicity (ω): High ω values (>2.5 eV) indicate strong reactivity toward nucleophiles.

- LUMO Localization: The aldehyde group’s LUMO density predicts attack sites.

- Validation: Compare with experimental kinetics (e.g., reaction rates with amines or hydrazines).

Q. What are the implications of conflicting crystallographic data for this compound’s bioactivity studies?

Methodological Answer: Crystallographic discrepancies (e.g., bond length variations in nitro groups) may affect molecular docking results. Mitigation strategies include:

Q. How can researchers leverage 5-Nitro-1H-indole-2-carbaldehyde in designing kinase inhibitors?

Methodological Answer:

- Scaffold Modification: Introduce substituents at the indole 3-position (e.g., methyl or halogen groups) to enhance binding affinity, as seen in ’s carboxamide derivatives .

- Biological Testing:

- In vitro: Screen against FLT3 or PKC isoforms using cell-free kinase assays.

- In silico: Dock into ATP-binding pockets (PDB: 1XKK) using AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.